molecular formula C40H22CrN4Na2O10S2- B085170 Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 12392-64-2

Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B085170
CAS No.: 12392-64-2
M. Wt: 880.7 g/mol
InChI Key: LCZPIYCNOWJWPQ-UHFFFAOYSA-H
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Description

Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C40H22CrN4Na2O10S2- and its molecular weight is 880.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Spectrophotometric Analysis

The compound is used in the spectrophotometric determination of trace amounts of chromium (III). Researchers like Abdul Ameer and Hussain (2023) have developed methods using similar compounds to estimate chromium(III) ions, forming stable complexes in specific pH conditions. These methods involve detailed analysis of reaction parameters such as reagent concentration, pH, temperature, and the presence of surfactants, demonstrating the compound's role in analytical chemistry (Abdul Ameer & Hussain, 2023).

Synthesis and Application

The synthesis and application of related compounds, like 1,3-dihydroxynaphthalene, have been extensively reviewed. These synthesis methods include various chemical reactions under specific conditions, indicating the chemical versatility and applicability of these compounds in various domains, including dye production and possibly pharmaceutical research (Zhang, 2005).

Complex Formation and Characterization

The compound forms complexes with various metals and has been studied for its ability to form coloured complexes with chromium(VI), vanadium, and uranium, as indicated in the research by Banerji and Dey (1963). This property is critical in colorimetric determinations in inorganic analysis, highlighting its importance in analytical chemistry (Banerji & Dey, 1963).

Fluorescence and Biological Activity

Hasan (2017) studied the fluorescence properties and biological activity of azo-linked Schiff base ligand type compounds and their complexes with various metal ions. The research indicated that such compounds could behave as strong fluorescent emitters, suggesting potential applications in biological labeling and imaging (Hasan, 2017).

Oxidation and Catalysis

The compound and its derivatives have been involved in catalytic oxidation reactions. For instance, Yamazaki (2001) demonstrated the use of chromium(VI) oxide to catalyze the oxidation of arenes like naphthalenes, indicating potential applications in organic synthesis and industrial chemistry (Yamazaki, 2001).

Mechanism of Action

Acid Blue 161, also known as Disazo or Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, is a synthetic azo dye with considerable molecular complexity. This compound is highly stable and resistant to different types of treatments .

Target of Action

The primary targets of Acid Blue 161 are the azo bonds (–N=N–) linked to aromatic rings (benzene and/or naphthalene), along with functional groups (–NH2, –OH, –COOH, NO2, –Cl and –SO3) . These targets are present in the textile industry’s wastewater, which is one of the largest generators of colored liquid effluent .

Mode of Action

Acid Blue 161 interacts with its targets through microbiological treatments and oxidative processes . These treatments can transform recalcitrant substances into substances with low toxicity . The microbiological discoloration treatments are carried out using the filamentous fungus Aspergillus terreus and the yeast Saccharomyces cerevisiae .

Biochemical Pathways

The affected biochemical pathways involve the degradation of the azo bonds in Acid Blue 161. The degradation process is facilitated by the action of the filamentous fungus Aspergillus terreus and the yeast Saccharomyces cerevisiae . These organisms help in transforming the recalcitrant substances into substances with low toxicity .

Pharmacokinetics

The compound’s bioavailability is influenced by the effectiveness of the microbiological and electrochemical/microbiological discoloration treatments .

Result of Action

The result of Acid Blue 161’s action is the discoloration of the dye solution. All treatments tested were effective at discoloring the Acid Blue 161 dye solution . Moreover, the systems composed of the fungus A. terreus were more efficient and exhibited lower acute toxicity .

Action Environment

The action of Acid Blue 161 is influenced by environmental factors such as the presence of wastewater from the textile industry. The concentration of these compounds in wastewater produced by the industry ranges from 5 to 1500 mg L−1 . The compound is resistant to moisture, light, and other external agents .

Biochemical Analysis

Biochemical Properties

Acid Blue 161 interacts with various biomolecules in its biochemical reactions. It has been studied for its dye removal capacity by biosorption and biodegradation from filamentous fungi Aspergillus niger and Aspergillus terreus . The interactions with these fungi result in the decolorization of the dye, reducing its toxicity .

Cellular Effects

The effects of Acid Blue 161 on cells are primarily observed in its interactions with microbial cells, such as those of the fungi Aspergillus niger and Aspergillus terreus . These fungi are capable of biosorbing and biodegrading Acid Blue 161, which can influence their metabolic processes .

Molecular Mechanism

The molecular mechanism of Acid Blue 161 involves its interaction with the enzymes present in the fungi Aspergillus niger and Aspergillus terreus . The fungi metabolize the dye, leading to its decolorization and reduction in toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid Blue 161 change over time. The dye’s decolorization by the fungi Aspergillus niger and Aspergillus terreus increases over time, with significant decolorization observed at the end of the treatment period .

Metabolic Pathways

Acid Blue 161 is involved in the metabolic pathways of the fungi Aspergillus niger and Aspergillus terreus . These fungi metabolize the dye, leading to its decolorization and reduction in toxicity .

Transport and Distribution

The transport and distribution of Acid Blue 161 within cells and tissues are primarily observed in its interactions with microbial cells, such as those of the fungi Aspergillus niger and Aspergillus terreus . These fungi are capable of biosorbing and biodegrading Acid Blue 161 .

Subcellular Localization

It is known that the dye can be biosorbed and biodegraded by the fungi Aspergillus niger and Aspergillus terreus, suggesting that it may interact with various subcellular components within these organisms .

Properties

CAS No.

12392-64-2

Molecular Formula

C40H22CrN4Na2O10S2-

Molecular Weight

880.7 g/mol

IUPAC Name

disodium;chromium(3+);3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C20H14N2O5S.Cr.2Na/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2*1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-6

InChI Key

LCZPIYCNOWJWPQ-UHFFFAOYSA-H

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3]

12392-64-2

Pictograms

Corrosive; Irritant

Related CAS

19154-31-5 (Parent)

Synonyms

Acid Blue 193
Acid Blue 193, disodium salt
Acid Blue 193, trisodium salt

Origin of Product

United States
Customer
Q & A

Q1: What is the basic structure of a disazo dye?

A1: Disazo dyes are characterized by the presence of two azo groups (-N=N-) in their molecular structure. These azo groups are typically linked to aromatic rings, which contribute to the dye's color.

Q2: Can you provide the molecular formula and weight of Acid Blue 161?

A2: Acid Blue 161 has the molecular formula C30H16CrN4Na2O8S2 and a molecular weight of 710.57 g/mol.

Q3: What spectroscopic techniques are used to characterize disazo dyes like Acid Blue 161?

A3: Researchers commonly utilize techniques like UV-Vis spectroscopy, IR spectroscopy, and NMR (1H and 13C) to elucidate the structure of these dyes. [, , , , , ] UV-Vis spectroscopy helps determine the wavelengths of maximum absorption, providing insights into color properties. IR spectroscopy reveals information about functional groups present in the molecule. NMR spectroscopy provides detailed insights into the arrangement of atoms within the molecule.

Q4: How does the structure of a disazo dye influence its solubility?

A4: The presence of specific substituents greatly influences the solubility of disazo dyes. For instance, introducing perfluorobutyl groups enhances solubility in liquid crystal solvents. [] The type of ester group (monoesterdisazo, diesterdisazo, or trisazo) also affects solubility. []

Q5: What are the key factors affecting the stability of disazo dyes?

A5: Factors such as light exposure, pH, temperature, and the presence of oxidizing or reducing agents can influence dye stability. Researchers have explored incorporating specific chemical groups to enhance stability. [, , , , ] For example, the introduction of electron-withdrawing groups in the coupler component of disazo dyes can lead to increased light fastness. []

Q6: What are the common applications of disazo dyes?

A6: Disazo dyes, including Acid Blue 161, find applications in various industries, including: * Textiles: Dyeing natural and synthetic fibers like polyester, nylon, silk, and cotton. [, , ] * Inks: Used in printing inks for various applications. [, ] * Plastics: Coloration of polymers, although their use has declined due to concerns about toxicity at high temperatures. [] * Liquid Crystal Displays: Certain disazo dyes with high order parameters are used in guest-host liquid crystal displays. [, ]

Q7: How does the structure of a disazo dye affect its color properties?

A7: The specific arrangement of aromatic rings, substituents, and the azo groups themselves influence the wavelengths of light absorbed by the dye molecule, thus dictating its color. For example, electron-donating groups tend to shift the absorption maximum towards longer wavelengths (bathochromic shift), resulting in deeper colors. [, , ]

Q8: What are the environmental concerns associated with disazo dyes?

A8: The release of disazo dyes into water bodies poses a significant environmental concern due to their potential toxicity and persistence. [, ] Researchers are actively exploring effective methods for the degradation of these dyes in wastewater, including advanced oxidation processes and biodegradation using fungi. [, ]

Q9: What methods are being investigated for the degradation of disazo dyes in wastewater?

A9: Various advanced oxidation processes, such as the use of UV light-activated TiO2-based photocatalysts and Fenton's reagent (H2O2/Fe2+), have shown promise in degrading disazo dyes in aqueous solutions. [, ] Additionally, the use of white rot fungi is being explored for biodegradation of these dyes. []

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